methyl 6-methyl-1H-indazole-3-carboxylate
Overview
Description
“Methyl 6-methyl-1H-indazole-3-carboxylate” is a chemical compound with the molecular formula C10H10N2O2 . It is used in organic synthesis . This compound is categorized as a precursor in the synthesis of various synthetic cannabinoids .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 10 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight of this compound is 190.199 Da .
Physical and Chemical Properties Analysis
“this compound” is a solid compound . It is soluble in water .
Scientific Research Applications
Antispermatogenic Agents
Research has identified a series of halogenated 1-benzylindazole-3-carboxylic acids and related derivatives, including methyl 6-methyl-1H-indazole-3-carboxylate, which have been studied for their effects on testicular weight and the inhibition of spermatogenesis. Certain derivatives demonstrated potent antispermatogenic activity, highlighting their potential application in reproductive health studies (Corsi & Palazzo, 1976).
Supramolecular Chemistry
The compound's structural flexibility and electronic properties make it a candidate for exploring supramolecular interactions. For instance, the study of 1,2,3-triazoles, which share a similar nitrogen-rich structure with indazole derivatives, reveals their utility in supramolecular chemistry, offering insights into hydrogen bonding, coordination chemistry, and the design of functional materials (Schulze & Schubert, 2014).
Drug Discovery
The principles of click chemistry, which involve practical and reliable chemical transformations, have been applied to drug discovery, leveraging the bio-compatibility and specificity of reactions involving indazole derivatives. These compounds not only serve as linkers but also interact with biological targets, suggesting their potential in therapeutic development (Kolb & Sharpless, 2003).
Enzyme Inhibition
Indazole derivatives have been investigated for their inhibitory activity against enzymes like α-amylase and α-glucosidase, relevant for managing diabetes and other metabolic disorders. The structure-activity relationships of these compounds provide valuable insights for designing more effective enzyme inhibitors (Nawaz et al., 2021).
Material Science
The compound's relevance extends to materials science, where its derivatives are explored for their luminescent properties and potential applications in sensing and white-light emission. This underscores the versatility of indazole-based compounds in developing advanced materials with specific optical properties (Wang et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
methyl 6-methyl-1H-indazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-4-7-8(5-6)11-12-9(7)10(13)14-2/h3-5H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQFEMFPDHBRKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NN2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646847 | |
Record name | Methyl 6-methyl-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858227-11-9 | |
Record name | Methyl 6-methyl-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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